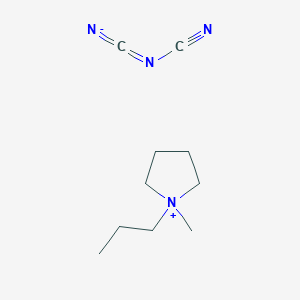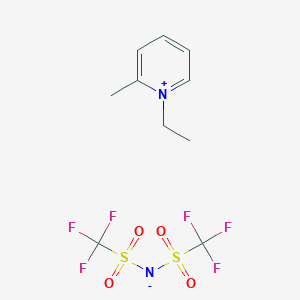
t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester (2-BPF) is an important organic compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 145 °C and a melting point of -23 °C. 2-BPF is a derivative of propanoic acid and has been used for various purposes in the scientific community, including as a reagent for synthesizing other compounds, as a catalyst for organic reactions, and as a model compound for studying the effects of organometallic compounds on biological systems.
Scientific Research Applications
T-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester is used in a variety of scientific research applications. It is often used as a reagent for synthesizing other compounds, as a catalyst for organic reactions, and as a model compound for studying the effects of organometallic compounds on biological systems. In addition, this compound has been used as a ligand in the synthesis of transition metal complexes and as a reactant in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals and as a reagent in the synthesis of organic dyes.
Mechanism of Action
T-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester acts as a catalyst in organic reactions by promoting the formation of covalent bonds between reactants. It is also able to act as a ligand, binding to transition metals and allowing them to form complexes. In addition, this compound can act as a reactant in the synthesis of polymers, allowing for the formation of long-chain molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to have no effect on the growth of microorganisms and has no mutagenic or teratogenic effects.
Advantages and Limitations for Lab Experiments
The advantages of using t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester in laboratory experiments include its low cost, ease of synthesis, and low toxicity. In addition, it is a stable compound and is relatively easy to handle. The main limitation of this compound is its low solubility in water, which can limit its use in certain experiments.
Future Directions
In the future, t-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester could be used to develop new pharmaceuticals and organic dyes, as well as to study the effects of organometallic compounds on biological systems. In addition, it could be used to develop new catalysts for organic reactions and to synthesize new polymers. Finally, further research could be conducted to explore the potential applications of this compound in the areas of biotechnology, nanotechnology, and materials science.
Synthesis Methods
T-Butyl-propanoic acid (2-bromo-4-fluorophenoxymethyl) ester can be synthesized from propanoic acid and bromo-4-fluorophenoxyacetic acid. The synthesis involves a three-step process, beginning with the formation of the ester, followed by the reaction of the ester with bromo-4-fluorophenoxyacetic acid, and ending with the deprotonation of the resulting compound. The first step involves the reaction of propanoic acid with an alcohol in the presence of an acid catalyst. This reaction forms an ester, which is then reacted with bromo-4-fluorophenoxyacetic acid in the presence of a base catalyst. The final step involves the deprotonation of the resulting compound, forming this compound.
properties
IUPAC Name |
(2-bromo-4-fluorophenoxy)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)11(15)17-7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLMOIAPSBAYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)




![N-[1,1-Bis(trifluoromethyl)-2,2,2-trifluoroethyl]-3-methyl-4-nitroaniline](/img/structure/B6310795.png)